molecular formula C7H6BrI B105730 4-Iodobenzyl bromide CAS No. 16004-15-2

4-Iodobenzyl bromide

Cat. No. B105730
CAS RN: 16004-15-2
M. Wt: 296.93 g/mol
InChI Key: BQTRMYJYYNQQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodobenzyl bromide is an organic chemical synthesis intermediate . It is also known by the synonyms α-Bromo-4-iodotoluene, 1-(Bromomethyl)-4-iodobenzene, and 4-(Bromomethyl)iodobenzene .


Molecular Structure Analysis

The molecular formula of 4-Iodobenzyl bromide is IC6H4CH2Br . Its molecular weight is 296.93 . The structure consists of a benzene ring with an iodine atom and a bromomethyl group attached to it .


Physical And Chemical Properties Analysis

4-Iodobenzyl bromide is a solid at 20°C . It is insoluble in water and sensitive to light, moisture, and heat . Its melting point ranges from 78 to 82°C .

Scientific Research Applications

Organic Synthesis Intermediate

4-Iodobenzyl bromide is commonly used as an organic chemical synthesis intermediate . It plays a crucial role in the synthesis of various organic compounds, contributing to the diversity and complexity of organic chemistry.

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

One specific application of 4-Iodobenzyl bromide is in the synthesis of 1,4-disubstituted 1,2,3-triazoles . These triazoles are synthesized from 1-(azidomethyl)-4-iodobenzene, which is generated in situ from sodium azide and 4-Iodobenzyl bromide .

Safety and Hazards

4-Iodobenzyl bromide is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment . In case of contact, immediate medical attention is required .

Mechanism of Action

Target of Action

4-Iodobenzyl bromide is primarily used as an organic chemical synthesis intermediate . .

Mode of Action

The mode of action of 4-Iodobenzyl bromide is largely dependent on the specific reaction it is being used in. As a bromide, it can act as a good leaving group in nucleophilic substitution reactions. The iodine atom on the benzyl group can also participate in various reactions, such as metal-catalyzed couplings .

Pharmacokinetics

It’s important to note that as a bromide and iodide containing compound, it is likely to be poorly soluble in water .

Result of Action

It is known to cause severe skin burns and eye damage .

Action Environment

The action of 4-Iodobenzyl bromide can be influenced by various environmental factors. For instance, it is light sensitive and should be stored away from light to prevent degradation . It is also incompatible with oxidizing agents, bases, and amines .

properties

IUPAC Name

1-(bromomethyl)-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTRMYJYYNQQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359261
Record name 4-Iodobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodobenzyl bromide

CAS RN

16004-15-2
Record name 4-Iodobenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16004-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodobenzyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016004152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Iodobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromomethyl-4-iodo-benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.148.968
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-IODOBENZYL BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5452CN8QMZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 4-iodotoluene (21.8 g, 100 mmol), N-bromosuccinimide (18.69 g, 105 mmol) and αα-azobisisobutyronitrile (100 mg) in carbon tetrachloride (100 ml) was refluxed for 20 hours. The reaction was cooled, the precipitate filtered, washed with carbon tetrachloride (50 ml), and the filtrate evaporated. The residue was chromatographed on silica, eluting with petrol (60°-80° C.) to give the product as a white solid (13 g, 45%); δH (CDCl3) 4.42 (2H, ArCH2Br), 7.11 (2H, d, J 15.3 Hz, 2-H, 6-H), 7.67 (2H, d, J 15.3 Hz, 3'-H, 5'-H).
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
18.69 g
Type
reactant
Reaction Step One
[Compound]
Name
αα-azobisisobutyronitrile
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
45%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of p-iodotoluene (4.36 g, 20 mmol, purchased from Tokyo Kasei) and N-bromosuccinimide (3.92 g, 22 mmol, purchased from Tokyo Kasei) in 60 ml of carbontetrachloride (purchased from Wako Junyaku Kogyo) was refluxed for 4 hours under irradiation by means of an incandescent lamp to give 2.67 g (yield: 45.0%) of 4-iodobenzyl bromide as a white crystalline.
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodobenzyl bromide
Reactant of Route 2
Reactant of Route 2
4-Iodobenzyl bromide
Reactant of Route 3
Reactant of Route 3
4-Iodobenzyl bromide
Reactant of Route 4
Reactant of Route 4
4-Iodobenzyl bromide
Reactant of Route 5
Reactant of Route 5
4-Iodobenzyl bromide
Reactant of Route 6
Reactant of Route 6
4-Iodobenzyl bromide

Q & A

Q1: What are the common applications of 4-iodobenzyl bromide in synthetic chemistry?

A1: 4-Iodobenzyl bromide serves as a versatile building block in organic synthesis due to its reactivity towards nucleophilic substitution. This property is highlighted in the provided research, where it plays a crucial role in synthesizing various compounds:

  • Synthesis of Liquid Crystals: [] 4-Iodobenzyl bromide reacts with allylmagnesium chloride or crotylmagnesium chloride to form 1-(4'-iodophenyl)-alkenes-3. These intermediates are then coupled with 4-substituted phenylacetylenes to create new alkenyltolans, a class of liquid crystals.
  • Synthesis of Tetraazacrown Derivatives: [] 4-Iodobenzyl bromide reacts with 1,4,7,11-tetraazacyclododecane (cyclen) to produce an N-monoalkylated cyclen ligand. This ligand can be further complexed with cobalt to create potential catalysts or bioconjugation agents.
  • Synthesis of Pharmaceutical Intermediates: [] While not explicitly detailed, the patent mentions the use of 4-iodobenzyl bromide in an improved process for synthesizing an intermediate of irbesartan, a medication used to treat hypertension and heart failure.

Q2: What makes 4-iodobenzyl bromide particularly suitable for synthesizing liquid crystals?

A2: The structure of 4-iodobenzyl bromide contributes to its utility in liquid crystal synthesis. [] The molecule contains a rigid linear core due to the benzene ring and the ethyne group, which is crucial for mesophase formation. Additionally, the iodine atom introduces a dipole moment, influencing the intermolecular interactions and thus the mesomorphic properties of the resulting liquid crystals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.